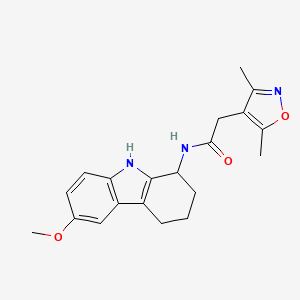![molecular formula C23H23ClN2O4 B12163576 4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)
4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-氯苯甲酰)-3-羟基-1-[2-(吗啉-4-基)乙基]-5-苯基-2,5-二氢-1H-吡咯-2-酮是一种复杂的 有机化合物,其特征在于吡咯酮核心结构,并具有各种官能团,包括氯苯甲酰基、羟基、吗啉-4-基乙基和苯基。
准备方法
合成路线和反应条件
4-(4-氯苯甲酰)-3-羟基-1-[2-(吗啉-4-基)乙基]-5-苯基-2,5-二氢-1H-吡咯-2-酮的合成通常涉及多步有机反应。
吡咯酮核心的制备: 吡咯酮核心可以通过环化反应合成,该反应涉及合适的 前体,例如氨基酸衍生物或二酮。
氯苯甲酰基的引入: 氯苯甲酰基可以在回流条件下,在碱(例如三乙胺)存在下,使用 4-氯苯甲酰氯引入。
羟基化: 羟基可以通过使用过氧化氢或合适的氧化剂的羟基化反应引入。
吗啉-4-基乙基的添加: 吗啉-4-基乙基可以通过使用吗啉和合适的烷基化试剂的亲核取代反应添加。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流反应器、自动化合成平台和先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
氧化: 化合物中的羟基可以被氧化形成酮或醛。
还原: 羰基可以使用硼氢化钠或氢化铝锂等还原剂还原为醇。
取代: 氯苯甲酰基可以参与亲电芳香取代反应,其中氯原子被其他亲核试剂取代。
偶联反应: 苯基可以通过铃木-宫浦或赫克偶联等偶联反应进一步功能化。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 胺,硫醇等亲核试剂。
偶联: 苯硼酸,钯催化剂。
主要产物
氧化: 酮,醛。
还原: 醇。
取代: 各种取代的芳香化合物。
偶联: 联芳基化合物。
科学研究应用
化学
在化学中,该化合物可以用作合成更复杂分子的构建块。它的官能团允许进行不同的化学修饰,使其成为有机合成中的通用中间体。
生物学
在生物学研究中,该化合物可能因其作为药效团的潜力而被研究。吗啉环和羟基的存在表明它可能与生物靶标(例如酶或受体)相互作用。
医药
在药物化学中,可以探索该化合物以了解其潜在的治疗特性。氯苯甲酰基和吗啉基是药物设计中的常见基序,表明在开发新药物方面有潜在的应用。
工业
在工业部门,由于其独特的结构特征,该化合物可用于开发新材料,例如聚合物或涂料。
作用机制
4-(4-氯苯甲酰)-3-羟基-1-[2-(吗啉-4-基)乙基]-5-苯基-2,5-二氢-1H-吡咯-2-酮的作用机制将取决于其具体的应用。在生物学环境中,它可能通过与特定分子靶标(例如酶或受体)结合并调节其活性而发挥作用。羟基的存在表明可能通过氢键相互作用,而吗啉环可能参与疏水相互作用或充当质子受体。
相似化合物的比较
类似化合物
独特性
与类似化合物相比,4-(4-氯苯甲酰)-3-羟基-1-[2-(吗啉-4-基)乙基]-5-苯基-2,5-二氢-1H-吡咯-2-酮因其官能团的独特组合而脱颖而出。吗啉环和羟基的存在提供了一组独特的化学特性和潜在的生物活性。此外,吡咯酮核心结构为进一步的化学修饰提供了通用的支架。
属性
分子式 |
C23H23ClN2O4 |
|---|---|
分子量 |
426.9 g/mol |
IUPAC 名称 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23ClN2O4/c24-18-8-6-17(7-9-18)21(27)19-20(16-4-2-1-3-5-16)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h1-9,20,27H,10-15H2/b21-19+ |
InChI 键 |
RSTZUWNORQNJEP-XUTLUUPISA-N |
手性 SMILES |
C1COCCN1CCN2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CC=C4 |
规范 SMILES |
C1COCCN1CCN2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}(1-methyl-1H-indol-4-yl)methanone](/img/structure/B12163514.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)

![(4E)-5-(2,3-dimethoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12163556.png)
![Ethyl 5-hydroxy-2-methyl-4-[piperidin-1-yl(pyridin-2-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B12163564.png)

